3-(Prop-2-en-1-yl)pyrrolidine
Description
3-(Prop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative featuring an allyl (prop-2-en-1-yl) substituent at the 3-position of the saturated five-membered nitrogen-containing ring. Its hydrochloride salt (CAS 2031269-32-4) is cataloged with a molecular formula initially reported as C₉H₁₉Cl₂N₃O₂, though this may require verification due to inconsistencies with expected stoichiometry for a simple pyrrolidine-allyl-HCl structure .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h2,7-8H,1,3-6H2 |
InChI Key |
HYYFEXHSYGQYTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(Prop-2-en-1-yl)pyrrolidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyrrolidine
2-(3-Iodobut-3-en-1-yl)pyrrolidine (CAS 86953-98-2)
- Structural Difference : Replaces the allyl group with a bulkier iodo-substituted butenyl chain.
- Enhanced steric hindrance compared to the smaller allyl group in the target compound .
- Applications : Likely used in cross-coupling reactions due to the iodo group’s versatility in synthetic chemistry.
3-(2-Propen-1-yloxy)pyrrolidine Hydrochloride (CAS 1185299-07-3)
- Structural Difference : An ether linkage (O) separates the pyrrolidine and propenyl groups.
- Impact :
- Applications: Potential as a building block for prodrugs or polymers where hydrolytic stability is critical.
Heterocyclic Derivatives with Allyl/Propenyl Groups
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- Structural Difference : Incorporates a pyridine ring with fluorine and pyrrolidine substituents.
- The allyl group’s position on the pyridine ring may influence binding in biological targets (e.g., receptors) .
- Applications : Drug discovery, particularly in cardiovascular or CNS therapeutics.
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide
Functional Group and Bioactivity Comparison
| Compound | Key Functional Groups | Bioactivity/Applications | Key Differences from Target Compound |
|---|---|---|---|
| 3-(Prop-2-en-1-yl)pyrrolidine HCl | Allyl-pyrrolidine, HCl salt | Research reagent (limited data) | Baseline structure for comparison |
| 2-(3-Iodobut-3-en-1-yl)pyrrolidine | Iodo-butenyl-pyrrolidine | Synthetic intermediate | Halogenated substituent; higher reactivity |
| 3-(2-Propen-1-yloxy)pyrrolidine HCl | Ether-linked propenyl group | Potential prodrug/polymer applications | Enhanced polarity; reduced conjugation |
| 3-Allyl-2-fluoro-pyridine derivative | Pyridine, fluorine, allyl | Cardiovascular/CNS therapeutics | Aromatic system; fluorine’s electronegativity |
| Thiazol-imine hydrobromide | Thiazole, propenyl, aromatic | Angiotensin II receptor antagonist | Planar heterocycle; hydrogen-bonding sites |
Pharmacological and Physicochemical Properties
- Solubility : The hydrochloride salt of 3-(prop-2-en-1-yl)pyrrolidine is expected to exhibit higher aqueous solubility than neutral analogs .
- Bioactivity : Propenyl-containing thiazol-imines show strong angiotensin II receptor affinity (scoring functions: −8.2 to −9.1 kcal/mol), suggesting the allyl group’s role in hydrophobic binding pockets .
- Stability : Ether-linked derivatives (e.g., 3-(2-propen-1-yloxy)pyrrolidine) may resist hydrolysis better than esters but less than direct C–C bonds .
Biological Activity
3-(Prop-2-en-1-yl)pyrrolidine, a pyrrolidine derivative, has garnered attention in recent research for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Structure and Synthesis
3-(Prop-2-en-1-yl)pyrrolidine can be synthesized through various methods involving the reaction of pyrrolidine with propenyl derivatives. The compound features a pyrrolidine ring with a prop-2-en-1-yl substituent, which is critical for its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including 3-(prop-2-en-1-yl)pyrrolidine, exhibit significant antimicrobial properties. For instance, methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate has shown promising results against various bacterial strains, suggesting that modifications to the pyrrolidine structure can enhance its efficacy against pathogens .
2. Antiproliferative Effects
Studies have demonstrated that certain pyrrolidine derivatives possess antiproliferative activity against cancer cell lines. For example, a related compound showed significant inhibition of cell proliferation in HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma) cell lines . This suggests that 3-(prop-2-en-1-yl)pyrrolidine may have potential as an anticancer agent.
3. Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their ability to inhibit key enzymes involved in various diseases. One study highlighted the development of pyrrolidine-containing compounds as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection and cancer metastasis . This highlights the potential of 3-(prop-2-en-1-yl)pyrrolidine in targeting inflammatory and cancer-related pathways.
The biological activities of 3-(prop-2-en-1-yl)pyrrolidine can be attributed to several mechanisms:
1. Interaction with Biological Targets
The compound's structural features enable it to interact with specific biological targets such as enzymes and receptors. For example, its ability to inhibit acetylcholinesterase has been linked to its potential use in treating neurodegenerative diseases .
2. Modulation of Cellular Pathways
Pyrrolidine derivatives can modulate various cellular pathways, including those involved in oxidative stress and apoptosis. Compounds that exhibit antioxidant properties may protect cells from damage and influence survival pathways .
Case Studies
Several studies illustrate the biological potential of pyrrolidine derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Sirin et al. (2021) | Pyrrolidine-substituted carbazole | Antiproliferative | Significant inhibition in HT-29 and SH-SY5Y cells |
| Ruan et al. (2020) | Pyrrolidine oxadiazoles | Anthelmintic | Effective against parasitic roundworms |
| Li et al. (2020) | Pyrrolidine derivatives | CXCR4 antagonism | Potential treatment for HIV and cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
